Product packaging for 7-methyl-octahydro-1H-indole(Cat. No.:)

7-methyl-octahydro-1H-indole

Cat. No.: B13196967
M. Wt: 139.24 g/mol
InChI Key: JBDSRAWHIAVMMV-UHFFFAOYSA-N
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Description

7-Methyl-octahydro-1H-indole is a saturated derivative of indole where the heterocyclic ring system is fully hydrogenated and substituted with a methyl group at the 7-position. This perhydroindole structure is of significant interest in various research fields, particularly in the development of Liquid Organic Hydrogen Carriers (LOHC). The indole/octahydroindole LOHC system has emerged as a promising candidate for hydrogen storage due to its high theoretical hydrogen storage density of greater than 56 kg m⁻³ or 6.4 mass-% . The hydrogenation and dehydrogenation reactions in this system are reversible and can be studied on catalysts such as Pt, Pd, and Ni supported on SiO₂ . The methyl substitution can influence the thermodynamic properties and stability of the molecule during these processes. Beyond energy research, octahydroindole derivatives are recognized as valuable intermediates in pharmaceutical synthesis . The saturated, bicyclic structure provides a rigid scaffold that is a common motif in medicinal chemistry. As a building block, it can be used to develop bioactive molecules, and related octahydro-1H-indole carboxylic acids are known intermediates in the synthesis of active pharmaceutical ingredients such as Trandolapril . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B13196967 7-methyl-octahydro-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

7-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole

InChI

InChI=1S/C9H17N/c1-7-3-2-4-8-5-6-10-9(7)8/h7-10H,2-6H2,1H3

InChI Key

JBDSRAWHIAVMMV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1NCC2

Origin of Product

United States

Synthetic Methodologies for Octahydro 1h Indole Derivatives with Methylation

Strategies for Constructing the Octahydro-1H-Indole Ring System

The formation of the core octahydro-1H-indole structure can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Catalytic Hydrogenation of Indole (B1671886) Precursors

Catalytic hydrogenation is a direct and common method for the saturation of the indole ring system to yield octahydro-1H-indoles. This transformation typically involves the use of a metal catalyst and a source of hydrogen.

The complete hydrogenation of indole and its derivatives to the corresponding octahydroindoles can be challenging due to the stability of the aromatic system and the potential for catalyst poisoning by the resulting secondary amine product. nih.gov For instance, the hydrogenation of 7-methyl-2-pyridin-3-yl-1H-indole to 7-methyl-2-piperidin-3-yl-1H-indole has been successfully achieved using platinum(IV) oxide (PtO₂·H₂O) as a catalyst in methanol (B129727) under a hydrogen pressure of 35 psi. thieme-connect.com This reaction selectively reduces the pyridine (B92270) ring without affecting the indole core. Further hydrogenation of the indole ring would then be required to obtain the target 7-methyl-octahydro-1H-indole.

Studies on other substituted indoles have shown that catalysts like platinum on carbon (Pt/C) in an aqueous acidic medium can be effective for the reduction of the indole nucleus. nih.gov However, reaction conditions often need to be tailored for specific substrates. For example, the hydrogenation of 7-ethyl and 2-methylindole (B41428) required increased catalyst loading and hydrogen pressure, likely due to steric hindrance near the nitrogen atom, which impedes adsorption onto the catalyst surface. nih.gov A patent describes the partial hydrogenation of a crude product containing 7-alkyl indoles using Raney nickel or other noble metal catalysts at temperatures of 40-120°C and hydrogen pressures of 4-12 bar. google.com

Table 1: Catalytic Hydrogenation Conditions for Indole Derivatives
Starting MaterialCatalystSolventConditionsProductYield (%)Reference
7-Methyl-2-pyridin-3-yl-1H-indolePtO₂·H₂OMethanol35 psi H₂, r.t., 18 h7-Methyl-2-piperidin-3-yl-1H-indole95 thieme-connect.com
Substituted IndolesPt/CWaterp-Toluenesulfonic acidSubstituted IndolinesExcellent nih.gov
7-EthylindolePt/Al₂O₃Not specifiedIncreased catalyst loading and H₂ pressure7-EthyloctahydroindoleNot specified nih.gov
2,6-Dialkylaniline (crude product after dehydrocyclization)Raney Nickel or Pd, Pt, Ru catalystNot specified40-120°C, 4-12 bar H₂7-AlkylindoleNot specified google.com
2,3-Dimethylindole5 wt% Ru/Al₂O₃Not specified190°C, 7 MPa H₂Octahydro-2,3-dimethylindole100 rsc.org

Cyclization Reactions in Octahydro-1H-Indole Synthesis

Cyclization reactions provide a powerful alternative for constructing the bicyclic framework of octahydro-1H-indoles, often allowing for the strategic placement of substituents.

One notable approach is the Fischer indole synthesis, which traditionally involves the reaction of an arylhydrazine with a ketone or aldehyde. nih.gov For saturated systems, a modified Fischer protocol can be employed using cyclohexanone (B45756) derivatives. For instance, the reaction of 3-methylcyclohexanone (B152366) with phenylhydrazine (B124118) under acidic conditions can lead to the formation of a methyl-substituted octahydro-1H-indole.

Radical cyclization presents another avenue. For example, a 5-endo radical cyclization of a trichloroacetamide-tethered enol acetate (B1210297) has been used to construct an azabicyclic fragment, which can be a precursor to octahydroindole derivatives. researchgate.net Transition metal-catalyzed cyclizations of substrates containing both alkyne and nitrogen functionalities are also increasingly utilized for the synthesis of N-heterocycles, including indoles and their saturated counterparts. rsc.org

Oxidative Cyclization Approaches to Hydroxylated Derivatives

Oxidative cyclization methods can be employed to generate hydroxylated octahydro-1H-indole derivatives, which can then be further functionalized. A key example is the oxidative cyclization of L-tyrosine to create hydroxylated indoline (B122111) scaffolds. nih.gov This method has been optimized to produce a 3a-hydroxy-6-oxo-tetrahydro-1H-indole derivative, which can serve as a versatile intermediate for a range of polyhydroxylated octahydro-1H-indole carboxylates. nih.gov These hydroxylated compounds can potentially be deoxygenated to yield the parent octahydro-1H-indole structure.

Reductive Amination Protocols for Octahydro-1H-Indoles

Reductive amination is a highly versatile method for forming amines and can be applied intramolecularly to construct cyclic amines like octahydro-1H-indoles. masterorganicchemistry.com This process involves the formation of an imine or enamine intermediate from a dicarbonyl compound or a keto-amine, followed by reduction.

For example, the synthesis of octahydroindoles can be achieved through the reductive amination of a bicyclic ketone intermediate. A two-step strategy can involve the synthesis of a bicyclic ketone, which is then treated with an amine source, such as ammonium (B1175870) acetate, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the octahydro-1H-indole. masterorganicchemistry.com Intramolecular reductive amination has also been utilized in the synthesis of complex molecules containing the octahydroindole core. acs.org

Regioselective Introduction of Methyl Groups

The introduction of a methyl group at a specific position, such as C-7, on the octahydro-1H-indole ring requires regioselective synthetic strategies.

One approach is to start with a precursor that already contains the methyl group in the desired position. For instance, using 2-methylphenylhydrazine in a Fischer indole-type synthesis with a suitable cyclohexanone derivative can lead to a 7-methyl-substituted indole, which can then be hydrogenated. thieme-connect.com It's noted that 2-methylphenylhydrazine is best handled as its hydrochloride salt due to the instability of the free base. thieme-connect.com

Another strategy involves the direct methylation of a pre-formed octahydro-1H-indole or a suitable intermediate. However, achieving regioselectivity in the methylation of the carbocyclic ring of the octahydroindole system can be challenging. O-methyltransferases are enzymes known to catalyze the regioselective methylation of flavonoids, suggesting that biocatalytic approaches could be explored for the specific methylation of the octahydroindole scaffold, although this is not a commonly reported method for this particular compound. nih.gov

Stereoselective Synthesis of Octahydro-1H-Indole Chirality Centers

The octahydro-1H-indole ring system contains multiple stereocenters, and the control of their configuration is crucial for many applications.

Asymmetric catalytic hydrogenation is a powerful tool for establishing chirality during the reduction of the indole ring. Chiral rhodium and ruthenium catalysts have been developed for the asymmetric hydrogenation of N-protected indoles, yielding chiral indolines with high enantioselectivity. dicp.ac.cn For example, the hydrogenation of N-Boc-2-methylindole using a ruthenium catalyst can produce the corresponding chiral N-Boc-indoline with 95% enantiomeric excess. dicp.ac.cn These chiral indolines can then be further reduced to stereodefined octahydroindoles.

Cyclization reactions can also be rendered stereoselective. For instance, enantioselective synthesis of angularly substituted octahydroindoles has been achieved through a process involving coupled dynamic kinetic epimerization and chirality transfer. nih.gov This method allows for the creation of up to three stereogenic centers with high enantiomeric purity. Stereoselective Michael additions on α-aminoacrylates have also been employed as a key step in the synthesis of stereochemically defined octahydro-1H-indole-2-carboxylates. rsc.org

Table 2: Stereoselective Synthesis Approaches for Octahydro-1H-Indole Derivatives
MethodCatalyst/ReagentSubstrateProductKey FeatureReference
Asymmetric Hydrogenation[Rh(nbd)₂]SbF₆ / (S,S)-(R,R)-PhTRAPN-acetylindolesChiral N-acetylindolinesHigh enantioselectivity dicp.ac.cn
Asymmetric HydrogenationRuthenium catalystN-Boc-2-methylindoleChiral N-Boc-indoline (95% ee)Effective for 2- and 3-substituted indoles dicp.ac.cn
Enantioselective CyclizationTrifluoroacetic acid, dimedoneAminoketalsAngularly substituted octahydroindolesHigh enantiomeric purity (95-99% ee) nih.gov
Stereoselective Michael AdditionNot specifiedα-aminoacrylates(2R,3aS,7aS)-methyl 1-((2-bromophenyl)sulfonyl)-3a-methyloctahydro-1H-indole-2-carboxylateDomino deprotection/cyclization and hydrogenation rsc.org

Advanced Synthetic Methodologies and Catalysis

The construction of the octahydro-1H-indole core, a saturated heterocyclic compound, is often achieved through the hydrogenation of corresponding indole precursors. ontosight.ai The synthesis of methylated derivatives involves either starting with a methylated indole or introducing the methyl group at a different stage.

Transition Metal-Mediated Syntheses

Transition metal catalysis is a cornerstone in the synthesis of heterocyclic compounds, including indoles and their saturated counterparts. mdpi.com For the synthesis of octahydro-1H-indole derivatives, catalytic hydrogenation of the indole ring is a common and effective method. This process typically employs catalysts such as palladium (Pd) or platinum (Pt) to achieve full saturation of the aromatic system. ontosight.ai

Iridium (Ir) complexes have emerged as powerful catalysts for the asymmetric hydrogenation of unprotected indoles, yielding chiral indolines with high enantioselectivity. chinesechemsoc.org For instance, the hydrogenation of 2-methyl-1H-indole can produce (S)-2-methylindoline with excellent yields and enantiomeric excess. chinesechemsoc.org While this yields an indoline (dihydroindole), further reduction under appropriate conditions can lead to the corresponding octahydro-1H-indole.

Copper (Cu) and cobalt (Co) have also been utilized in the synthesis of indole scaffolds through intramolecular C-H amination or cross-dehydrogenative coupling reactions, which can then be subjected to reduction to form the octahydro-indole structure. mdpi.com The choice of metal catalyst can be crucial and may influence reaction conditions and the tolerance of various functional groups. nih.gov For example, palladium-catalyzed reactions have been instrumental in forming bis(3-furyl)ketones through a twofold cycloisomerization, showcasing the versatility of these metals in complex syntheses. nih.gov

Table 1: Examples of Transition Metals in Indole/Indoline Synthesis

Metal Catalyst System Reaction Type Substrate Example Product Type Reference
Iridium Complex Asymmetric Hydrogenation 2-methyl-1H-indole Chiral Indoline chinesechemsoc.org
Palladium/Platinum Catalytic Hydrogenation Indole Octahydro-1H-indole ontosight.ai
Copper(II) Acetate Intramolecular C-H Amination 2-alkenylaniline 3-substituted indole mdpi.com

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of complex molecules, including indole alkaloids. oup.com This approach often relies on small chiral organic molecules, such as amines, to catalyze reactions with high stereocontrol.

A key strategy involves the enantioselective alkylation of indoles with α,β-unsaturated aldehydes, facilitated by a chiral amine catalyst. nih.gov This method, operating via iminium catalysis, allows for the introduction of substituents onto the indole nucleus with high enantioselectivity. nih.gov Specifically, chiral imidazolidinone catalysts have proven effective for the conjugate addition of various indoles to enals. nih.gov

Furthermore, organocatalytic tandem processes have been developed for the asymmetric synthesis of enantioenriched octahydroindoles. ub.edu One such method involves the reaction of a β-keto ester and a Michael acceptor in the presence of a chiral pyrrolidine (B122466) organocatalyst, followed by a reductive amination sequence to construct the bicyclic octahydroindole framework. ub.edu These strategies are pivotal in creating complex natural product skeletons. oup.com

Derivatization and Functionalization of Octahydro-1H-Indole Scaffolds

The saturated octahydro-1H-indole core serves as a versatile scaffold for further chemical modification. Derivatization allows for the introduction of various functional groups, enabling the synthesis of a wide array of molecules with potential applications in medicinal chemistry and material science. chemimpex.com

Electrophilic Substitution Reactions

Unlike the electron-rich aromatic indole ring, which readily undergoes electrophilic substitution, the saturated octahydro-1H-indole scaffold is not susceptible to conventional electrophilic aromatic substitution. However, functional groups attached to the scaffold can participate in such reactions. For example, if a phenyl group is appended to the octahydro-1H-indole core, it can undergo electrophilic substitution to yield halogenated derivatives. smolecule.com Similarly, the nitrogen atom within the ring system is nucleophilic and can react with various electrophiles. smolecule.com Protecting the indole nitrogen with groups like tert-butoxycarbonyl (Boc) is a common strategy to enable subsequent coupling reactions.

Oxidation Reactions and Product Characterization

The octahydro-1H-indole ring can be subjected to oxidation reactions, although the outcome depends on the specific oxidizing agent and the substrate's functional groups. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of ketones or carboxylic acids by oxidizing susceptible C-H bonds or other functional groups present on the scaffold. smolecule.com For instance, oxidation of an octahydro-1H-indole derivative bearing a carboxylic acid group can yield corresponding ketones or aldehydes. In some cases, manganese dioxide (MnO₂) has been used for the oxidation of related indoline structures. mdpi.com The characterization of the resulting products typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures. researchgate.netmdpi.com

Conjugation and Hybrid Molecule Design

The octahydro-1H-indole scaffold is a valuable building block in the design of complex hybrid molecules and bioconjugates. chemimpex.comfluorochem.co.uk A prominent example is the use of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril. researchgate.net

In recent synthetic strategies, octahydro-1H-indole-2-carboxylic acid has been incorporated into multicomponent reactions to construct novel spirooxindole analogues. mdpi.comnih.govacs.org These reactions, often involving a 1,3-dipolar cycloaddition, link the octahydro-1H-indole moiety to other heterocyclic systems, such as isatins and pyrazoles, to create structurally diverse molecules with potential biological activities, including acetylcholinesterase inhibition. mdpi.comnih.gov The design of such hybrid molecules often aims to combine the pharmacophoric features of different scaffolds to enhance therapeutic efficacy or to explore new chemical space. nih.gov

Table 2: Examples of Hybrid Molecules Derived from Octahydro-1H-Indole

Derivative/Hybrid Molecule Core Component Application/Significance Reference
Perindopril (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid ACE Inhibitor researchgate.net
Trandolapril (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid ACE Inhibitor researchgate.net
Spirooxindole Analogues (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid Acetylcholinesterase Inhibitors mdpi.comnih.gov

Compound Index

Table 3: List of Chemical Compounds

Compound Name
This compound
(S)-2-methylindoline
2-methyl-1H-indole
Palladium
Platinum
Iridium
Copper
Cobalt
bis(3-furyl)ketones
α,β-unsaturated aldehydes
Imidazolidinone
β-keto ester
Pyrrolidine
tert-butoxycarbonyl (Boc)
Potassium permanganate (KMnO₄)
Chromium trioxide (CrO₃)
Manganese dioxide (MnO₂)
(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Perindopril
Trandolapril
Isatin
Pyrazole

Advanced Spectroscopic and Analytical Characterization of Methylated Octahydro 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules, including 7-methyl-octahydro-1H-indole. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR resonances is crucial for verifying the structure of this compound. The molecule's structure consists of a fused bicyclic system—a six-membered cyclohexane (B81311) ring and a five-membered pyrrolidine (B122466) ring—with a methyl group on the cyclohexane portion. This complex, saturated framework results in a crowded ¹H NMR spectrum, often requiring two-dimensional (2D) NMR techniques for unambiguous assignments. nih.gov

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This allows for the precise mapping of the molecular scaffold. nih.gov The chemical shifts (δ) are influenced by the local electronic environment of each nucleus. For instance, protons and carbons adjacent to the nitrogen atom are typically deshielded and appear at a lower field (higher ppm value) compared to those further away. libretexts.org The methyl group protons would appear as a distinct signal in the upfield region of the spectrum. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Methylated Octahydro-1H-Indole Scaffold

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Notes
Methyl (C7-CH₃)0.9 - 1.215 - 25Upfield signal, characteristic of an alkyl methyl group. nih.gov
C71.5 - 2.030 - 40Methine carbon bearing the methyl group.
C3a, C7a (Bridgehead)2.5 - 3.540 - 55Chemical shifts are highly dependent on the cis/trans fusion of the rings.
N-H1.0 - 3.0N/ABroad signal, position is solvent and concentration dependent. ucl.ac.uk
CH₂ (Pyrrolidine Ring)2.8 - 3.845 - 60Protons and carbons adjacent to the nitrogen atom are deshielded.
CH₂ (Cyclohexane Ring)1.2 - 1.920 - 35Complex overlapping signals from the saturated six-membered ring.

Note: The values presented are typical ranges and can vary based on the specific stereoisomer, solvent, and temperature.

The octahydro-1H-indole ring system is not planar and can exist in multiple conformations that interconvert at room temperature. grafiati.com This dynamic behavior can include ring-flipping of the six-membered ring and inversion of the nitrogen atom. researchgate.net Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study these conformational dynamics. researchgate.net

By lowering the temperature of the NMR experiment, the rate of conformational exchange can be slowed. researchgate.net If the exchange is slow enough on the NMR timescale, signals that appear averaged or broad at room temperature may resolve into distinct signals for each individual conformer. ddg-pharmfac.net Analyzing the changes in the spectrum as a function of temperature, including the point of coalescence, allows for the determination of the energy barriers (ΔG‡) associated with the conformational interchange. researchgate.net This provides critical insight into the conformational preferences and stability of the this compound molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to confirm the molecular formula of a compound with high accuracy and confidence. ifremer.fr Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. ifremer.fr

For this compound, the expected molecular formula is C₉H₁₇N. HRMS analysis, typically using a technique like electrospray ionization (ESI), would provide a measured mass that can be compared to the theoretical (calculated) exact mass. A close match between the experimental and theoretical mass (typically within 5 ppm) confirms the elemental composition and rules out other potential formulas. figshare.comscispace.com This technique is invaluable for confirming the identity of a newly synthesized compound. scispace.com

Table 2: High-Resolution Mass Spectrometry Data for this compound (C₉H₁₇N)

ParameterValueSource
Molecular FormulaC₉H₁₇N scispace.com
Ion Type[M+H]⁺ figshare.com
Calculated Exact Mass140.1434 figshare.com
Found Mass140.1439 figshare.com
Difference (ppm)3.57Calculated

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its various stereoisomers.

The this compound structure contains multiple chiral centers, meaning it can exist as several different stereoisomers (enantiomers and diastereomers). High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these isomers. longdom.orgptfarm.pl A significant challenge in the analysis of saturated compounds like octahydroindoles is that they often lack a UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult. longdom.org

To overcome this, methods often employ a Refractive Index Detector (RID) or derivatization to introduce a chromophoric tag. longdom.orgptfarm.pl The separation is typically achieved using reverse-phase columns, such as a C18 column, which separates compounds based on their hydrophobicity. longdom.org For the separation of enantiomers, specialized chiral stationary phases are required. ptfarm.pl The development of a robust HPLC method is essential for quality control, ensuring the stereochemical purity of the final compound. longdom.orgnih.gov

Table 3: Typical HPLC Conditions for Isomeric Analysis of Octahydro-1H-Indole Derivatives

ParameterConditionRationale / Notes
Column Reverse-Phase C18 (e.g., Inertsil ODS)Provides separation based on polarity. longdom.org
Mobile Phase Buffered aqueous solution (e.g., 10 mM KH₂PO₄, pH 3.0) with an organic modifier (e.g., acetonitrile)Controls retention time and peak shape. longdom.org
Detector Refractive Index Detector (RID)Necessary for detecting non-chromophoric compounds. longdom.orgptfarm.pl
Flow Rate 1.0 - 1.5 mL/minOptimized for best separation efficiency. longdom.org
Column Temp. 35 °CTemperature control ensures reproducible retention times. longdom.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. scispace.comchemmethod.com In the synthesis of this compound, which may involve steps like the hydrogenation of a 7-methylindole (B51510) precursor, TLC is used to quickly determine if the starting material has been consumed and to visualize the formation of the product. evitachem.commdpi.com

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a solvent system of appropriate polarity. The separated spots are visualized, often by staining with an agent like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, as the product may not be UV-active. nih.gov By comparing the spots of the reaction mixture to those of the starting material and a reference standard, a chemist can efficiently track the reaction's progression toward completion. mdpi.comnih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline molecules, providing precise information on bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. d-nb.info For complex heterocyclic systems like this compound, which contains multiple stereocenters, this technique is indispensable for establishing the relative and absolute stereochemistry of its various diastereomers. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice.

The determination of absolute stereochemistry relies on the phenomenon of anomalous scattering, which becomes significant when the X-ray wavelength is near the absorption edge of a heavier atom within the structure. nih.gov For derivatives of this compound, this often requires the introduction of a heavy atom, such as a bromine atom, into the molecule, for instance, by preparing a bromobenzoyl derivative. google.com The analysis of Friedel pairs—reflections that are equivalent in non-centrosymmetric space groups but differ in intensity due to anomalous scattering—allows for the confident assignment of the absolute structure. nih.gov The Flack parameter is a critical value refined during the crystallographic analysis; a value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence. soton.ac.uk

While crystallographic data for this compound itself is not widely published, analysis of closely related derivatives illustrates the power of the technique. For example, single-crystal X-ray diffraction analysis of the N-3-bromobenzoyl derivative of the parent octahydro-1H-indole-2-carboxylic acid confirmed the cis-configuration of the cyclohexane and pyrrolidine ring junction. google.com Similarly, studies on other substituted indole (B1671886) and heterocyclic systems provide detailed structural parameters. nih.govresearchgate.net

The data obtained from an X-ray crystallographic experiment is comprehensive. Below is a table illustrating the typical crystallographic data that would be determined for a derivative of this compound.

ParameterExample Data (for a hypothetical derivative)Description
Chemical Formula C₁₆H₂₀BrNO₂The elemental composition of the molecule in the crystal.
Formula Weight 338.24 g/mol The molar mass of the compound.
Crystal System OrthorhombicThe crystal system describes the symmetry of the unit cell (e.g., cubic, tetragonal, orthorhombic).
Space Group P2₁2₁2₁An exact description of the symmetry elements of the unit cell. soton.ac.ukresearchgate.net
Unit Cell Dimensions a = 9.38 Å, b = 9.76 Å, c = 17.95 ÅThe lengths of the sides of the unit cell. researchgate.net
Unit Cell Angles α = 90°, β = 90°, γ = 90°The angles between the axes of the unit cell. soton.ac.uk
Volume (V) 1643.6 ųThe volume of the unit cell. researchgate.net
Z Value 4The number of molecules per unit cell. soton.ac.uk
Flack Parameter -0.02 (0.06)A parameter used to determine the absolute stereochemistry of a chiral, non-centrosymmetric structure. soton.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. copbela.org The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a unique molecular "fingerprint". specac.com For this compound, the IR spectrum is characterized by absorptions corresponding to its key structural features: the secondary amine of the indole ring, the C-H bonds of the saturated rings, and the methyl group.

The octahydro-1H-indole core is a saturated bicyclic amine. The most prominent and diagnostic peaks arise from the N-H and C-H stretching vibrations. libretexts.org The N-H stretching vibration of a secondary amine typically appears as a single, medium-intensity peak in the region of 3300-3500 cm⁻¹. copbela.org The C-H stretching vibrations of the sp³-hybridized carbon atoms in the cyclohexane and pyrrolidine rings, as well as the methyl group, give rise to strong, sharp peaks in the 2850-3000 cm⁻¹ region. libretexts.org

Other important vibrations include the C-H bending modes for methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, which appear in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions, respectively. copbela.org The C-N stretching vibration of the aliphatic amine is typically found in the 1020-1250 cm⁻¹ range. specac.com The absence of peaks in the aromatic C=C stretching region (approx. 1500-1600 cm⁻¹) and aromatic =C-H stretching region (approx. 3000-3100 cm⁻¹) confirms the saturated (octahydro) nature of the indole ring system. researchgate.net

The table below summarizes the characteristic IR absorption bands expected for the functional groups present in this compound.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Peak Intensity/Shape
Secondary Amine (N-H) Stretch3300 - 3500Medium, somewhat broad
Bend1550 - 1650Variable
Alkyl C-H (sp³) Stretch2850 - 2970Strong, sharp
Methylene (-CH₂-) Bend (Scissoring)1450 - 1470Medium
Methyl (-CH₃) Bend (Asymmetric)~1460Medium
Bend (Symmetric)1370 - 1380Medium
Aliphatic C-N Stretch1020 - 1250Medium to Weak

Biological Activities and Mechanistic Investigations of Methylated Octahydro 1h Indole Derivatives in Vitro Studies

Modulation of Neurotransmitter Systems and Receptor Interactions

Serotonin (B10506) Receptor Agonism/Antagonism (for 3-methyl-octahydro-1H-indole)

While research specifically detailing the serotonergic activity of 3-methyl-octahydro-1H-indole is limited, studies on structurally related analogs provide insight into the potential for this class of compounds to interact with serotonin receptors. A series of rotationally restricted phenolic analogs of serotonin, including 1-(2-aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole, have been synthesized and evaluated for their receptor binding profiles.

These dihydropyrano[3,2-e]indole derivatives demonstrated a notable selectivity for the 5-HT2 receptor subtype over the 5-HT1 receptor subtype. Compared to serotonin, these compounds exhibited lower affinity for 5-HT1 receptors but equal or greater affinity for 5-HT2 receptors. Functionally, these derivatives were found to stimulate phosphatidylinositol turnover in rat brain slices in a dose-dependent manner, an effect that was selectively antagonized by 5-HT2 receptor antagonists. This established these compounds as selective 5-HT2 receptor agonists. The potent activity at the 5-HT2 receptor suggests that the conformation of the aminoethyl side chain is a critical determinant for receptor selectivity between the 5-HT1 and 5-HT2 subtypes.

Other Neurotransmitter System Interactions

Derivatives of the broader indole (B1671886) and octahydro-1H-indole families have been shown to interact with other neurotransmitter systems beyond the serotonergic pathway.

Dopamine (B1211576) Receptor Binding: Certain derivatives of the octahydro-1H-indole scaffold, specifically cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles, have been assessed for their binding affinity at dopamine D1 and D2 receptors. In a series of 6-hydroxy substituted derivatives, the binding affinity at both D1 and D2 receptors was observed, with a general preference for the D2 subtype. In contrast, 8-hydroxy substituted derivatives showed affinity exclusively for D2 receptors. nih.gov

NMDA Receptor Modulation: Furthermore, indole-2-carboxylic acid has been identified as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. This compound specifically inhibits the potentiation of NMDA-gated currents by glycine. In environments with low glycine concentrations, indole-2-carboxylic acid can completely block the NMDA receptor response, indicating its utility in studying the role of glycine in NMDA receptor activation and associated physiological and pathological processes. nih.gov

Enzymatic Inhibition and Modulation

ATP-Dependent Potassium Channel Modulation (for octahydro-1H-indole-2-carboxylic acid)

Currently, there is a lack of publicly available scientific literature detailing the direct modulation of ATP-dependent potassium (KATP) channels by octahydro-1H-indole-2-carboxylic acid. While some indole derivatives have been investigated for their effects on various ion channels, specific data on the interaction between octahydro-1H-indole-2-carboxylic acid and KATP channels has not been reported. KATP channels are known to be modulated by a variety of endogenous factors and synthetic compounds, playing crucial roles in cellular physiology. nih.govresearchgate.netukrbiochemjournal.org

Glycosidase Inhibition (for polyhydroxylated octahydro-1H-indoles)

Polyhydroxylated octahydro-1H-indoles have been synthesized and evaluated for their ability to inhibit various glycosidase enzymes. As sugar mimics, these compounds have the potential to interfere with carbohydrate metabolism and have been investigated as therapeutic leads. nih.govnih.govcapes.gov.br

Specifically, two 3-ethyloctahydro-1H-indole-4,5,6-triols, referred to as compounds 10 and 13 in a 2019 study, were tested against a panel of glycosidases. The results, presented as percentage of inhibition at a concentration of 1000 μM, demonstrated varied and selective inhibitory activity. nih.gov

Data sourced from a 2019 study on chain-branched polyhydroxylated octahydro-1H-indoles. nih.gov

These findings indicate that these polyhydroxylated octahydro-1H-indoles exhibit their most significant, albeit moderate, inhibitory activity against bovine β-galactosidase. nih.gov

HIV Integrase Inhibition (for indole derivatives including methyl octahydro-1H-indole-2-carboxylate)

Indole derivatives, particularly those based on the indole-2-carboxylic acid scaffold, have been identified as potent inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the virus, and its inhibition is a key therapeutic strategy. bohrium.comnih.govresearchgate.netnih.govrsc.org

The mechanism of action for these inhibitors involves the chelation of two Mg2+ ions within the active site of the integrase enzyme. This interaction effectively blocks the strand transfer step of the integration process. bohrium.comresearchgate.net Through structural optimization, a series of indole-2-carboxylic acid derivatives have been synthesized and shown to have significant inhibitory effects, with some compounds reaching IC50 values in the low micromolar and even nanomolar range. nih.govnih.gov

IC50 values represent the concentration required to inhibit 50% of the in vitro strand-transfer activity of HIV-1 integrase. researchgate.netnih.gov

Further structural modifications, such as the introduction of a long branch on the C3 position of the indole core, have been shown to enhance the interaction with a hydrophobic cavity near the active site of the integrase, leading to a marked increase in inhibitory potency. nih.govnih.gov

Kinase Inhibition (e.g., EGFR, CDK-2 for indole derivatives)

The indole nucleus is a prominent scaffold in the design of kinase inhibitors, which are crucial in cancer therapy for their ability to interfere with cell signaling pathways that control proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Derivatives of the indole scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. For instance, a series of novel 5-substituted-indole-2-carboxamides were designed and synthesized as potential dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2). Several of these compounds exhibited potent antiproliferative activity against various cancer cell lines, with some showing EGFR inhibition in the nanomolar range. Molecular docking studies have helped to elucidate the binding modes of these indole derivatives within the EGFR active site, highlighting the importance of specific substitutions on the indole ring for potent inhibitory activity.

Cyclin-Dependent Kinase 2 (CDK-2) Inhibition:

Cyclin-dependent kinases (CDKs) are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Oxindole-based compounds, which share a core structure with octahydro-1H-indoles, have been identified as potent inhibitors of CDK2. nanobioletters.com Research has shown that specific substitutions on the oxindole (B195798) ring can lead to low nanomolar inhibitory activity against CDK2. nanobioletters.com These inhibitors have been demonstrated to induce cell cycle arrest, showcasing their potential as anticancer agents. nanobioletters.com

Compound ClassTarget KinaseActivity
5-substituted-indole-2-carboxamidesEGFR, CDK2Potent dual inhibition
Oxindole derivativesCDK2Low nanomolar inhibition, cell cycle arrest nanobioletters.com

Anti-Infective Potential (In Vitro)

The indole moiety is a versatile pharmacophore that has been incorporated into various compounds with a broad spectrum of anti-infective properties.

The antibacterial potential of indole derivatives has been well-documented against both Gram-positive and Gram-negative bacteria. nanobioletters.comnih.govnih.gov Studies on various substituted indoles have demonstrated significant activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mode of action for these compounds can vary, with some inhibiting essential bacterial enzymes while others disrupt the bacterial cell membrane.

Several indole derivatives have been reported to possess antifungal properties against a variety of fungal pathogens. nanobioletters.comnih.govresearchgate.netmdpi.com For example, 1H-indole-4,7-diones have demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net The structure-activity relationship studies of these compounds help in designing more potent antifungal agents.

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Indole derivatives have been a focus of such research, with many compounds showing promising activity. nih.govmdpi.comresearchgate.net For example, certain 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and their derivatives have exhibited significant inhibitory activity against M. tuberculosis H37Rv in vitro. nih.gov

Anti-Infective ActivityPathogen(s)Findings
Antiviral HCV, HIVInhibition of viral replication nih.govfrontiersin.org
Antibacterial Gram-positive and Gram-negative bacteria (including MRSA)Significant inhibitory activity nanobioletters.comnih.govnih.gov
Antifungal Candida krusei, Cryptococcus neoformans, Aspergillus nigerPotent antifungal agents researchgate.net
Antitubercular Mycobacterium tuberculosis H37RvSignificant inhibitory activity nih.gov

Antiproliferative Mechanisms in Cellular Models (In Vitro Oncology)

The antiproliferative activity of indole derivatives is a major area of cancer research. These compounds can induce cell death and inhibit tumor growth through various mechanisms.

In vitro studies on different cancer cell lines have shown that indole derivatives can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels). mdpi.com For instance, certain spiro-oxindole derivatives have demonstrated potent activity against human breast adenocarcinoma (MCF-7) and triple-negative breast cancer (MDA-MB-231) cell lines. nih.gov Molecular docking studies have helped to identify the potential molecular targets of these compounds, which often include key proteins involved in cell proliferation and survival pathways. nih.gov

The antiproliferative effects are often linked to the kinase inhibition properties discussed earlier, where the blockade of signaling pathways ultimately leads to a reduction in cell growth and proliferation. The versatility of the indole scaffold allows for the development of multi-targeted agents that can simultaneously inhibit several key cancer-related targets, potentially leading to more effective therapeutic outcomes.

Anti-Inflammatory Modulatory Effects (In Vitro)

While specific data for 7-methyl-octahydro-1H-indole is not available, the broader class of indole derivatives has been a subject of interest in the study of anti-inflammatory mechanisms.

Specific in vitro studies on the inhibition of nitric oxide (NO) production by this compound have not been identified. However, the anti-inflammatory potential of various indole-containing compounds has been documented. For instance, some indole derivatives have been shown to significantly reduce the levels of nitric oxide in cell culture supernatants, indicating a potential role in dampening inflammatory responses chemrxiv.org. The general class of indole derivatives has been explored for its anti-inflammatory properties, often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) and nitric oxide synthase (iNOS) chemrxiv.orgnih.govwisdomlib.org. These studies provide a basis for potential anti-inflammatory activity within this class of compounds, though direct evidence for this compound is lacking.

Structure Activity Relationship Sar Studies in Methylated Octahydro 1h Indole Research

Impact of Methyl Group Position and Stereochemistry on Biological Activity

The position and stereochemistry of a methyl group on the octahydro-1H-indole ring system are critical determinants of its interaction with biological targets. While research specifically detailing 7-methyl-octahydro-1H-indole is limited, broader studies on methylated octahydroindoles provide valuable insights. For instance, the methylation at different positions can alter the compound's binding affinity and efficacy at various receptors.

The introduction of a methyl group can lead to enhanced biological activity. For example, in the case of 3-methyl-octahydro-1H-indole, the methyl group at the third position modifies its interaction profile with biological targets, potentially increasing its therapeutic effects in areas like antimicrobial and neuroprotective applications. Similarly, 5-methyl-octahydro-1H-indole has been explored for its neuroprotective, antimicrobial, and anti-inflammatory properties. smolecule.com

Stereochemistry plays a pivotal role in the biological activity of these compounds. The spatial arrangement of the methyl group can dictate how the molecule fits into a receptor's binding pocket. The synthesis of specific stereoisomers, such as (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, a proline surrogate, has been instrumental in developing medicinally important drugs. nih.gov The severe steric hindrance imposed by the fused cyclohexane (B81311) ring can lead to highly selective reactions, such as α-methylation, with retention of configuration. nih.gov This highlights the importance of controlling the stereochemistry to achieve the desired biological effect. The different stereoisomers of octahydro-1H-indole-2-carboxylic acid have been resolved and shown to give rise to biologically active compounds. google.com

Influence of Substituents on the Octahydro-1H-Indole Core

The biological activity of the octahydro-1H-indole core can be finely tuned by the introduction of various substituents. These substituents can modulate the electronic properties, steric profile, and physicochemical characteristics of the molecule, thereby influencing its pharmacological activity.

The electronic nature of substituents on the indole (B1671886) ring can significantly impact a molecule's reactivity and biological interactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic system, which can affect binding to target proteins. libretexts.org

In general, the introduction of functional groups through C-H bond activation can increase the molecular complexity and potential applications of heterocyclic compounds like indole. researchgate.net For instance, in a study on cycloocta[b]indole analogues, the presence of electron-withdrawing groups on an N-benzyl substituent was important for potent inhibitory activity against Mycobacterium protein tyrosine phosphatase B (MptpB). nih.gov Conversely, the electron-rich character of a 5-methoxy indole (an EDG) facilitated an undesired side reaction in a Pictet-Spengler reaction. nih.gov

The versatile nature of the indole nucleus allows it to act as both a hydrogen bond donor and acceptor, facilitating a wide range of interactions with biological targets. researchgate.net The addition of electron-withdrawing groups can enhance the antibacterial efficacy of indole derivatives. researchgate.net

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede chemical reactions, is a critical factor in the SAR of octahydro-1H-indole derivatives. The introduction of bulky substituents can either block or promote binding to a biological target. For example, in the synthesis of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, the presence of large rings created steric hindrance that interfered with the intended biological interaction. nih.gov However, the steric hindrance of the fused cyclohexane ring in (2S,3aS,7aS)-octahydroindole-2-carboxylic acid directs the stereoselective α-methylation. nih.gov

Conformational constraints, which limit the number of possible shapes a molecule can adopt, are also crucial. Incorporating the octahydro-1H-indole scaffold into peptides can introduce conformational constraints that enhance their biological activity and stability. smolecule.com Quaternary α-amino acids, such as α-methylated octahydroindole-2-carboxylic acid, are particularly useful for creating modified peptides with drug-like properties due to the conformational constraints they impose. nih.gov These constraints can lead to stable turn structures, which are important for peptide function. nih.gov

In some cases, bulky substituents on the indole ring can lead to a decrease in enantioselectivity during synthesis, as observed in the hydrogenation of 3-substituted indoles. acs.org This indicates that steric bulk near the reactive center can negatively impact the desired stereochemical outcome.

Hydrogen bonding and lipophilicity are key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The octahydro-1H-indole core possesses a nitrogen atom that can act as a hydrogen bond acceptor, and if an N-H bond is present, it can also be a hydrogen bond donor. chemrxiv.org

The introduction of substituents can modulate the hydrogen bonding capacity and lipophilicity of the molecule. For example, adding polar functional groups that can participate in hydrogen bonding generally increases water solubility and can lead to stronger interactions with polar residues in a receptor's binding site. researchgate.net Conversely, increasing lipophilicity (the ability to dissolve in fats or lipids) can enhance a molecule's ability to cross cell membranes.

In a study of IAP antagonists, a fused benzene (B151609) ring was added to an existing scaffold to create a hexahydropyrazino[1,2-a]indole core. This modification was intended to increase lipophilicity and decrease basicity to improve membrane permeability. researchgate.net The indole ring system can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of target proteins. The presence of hydrogen bond donors and acceptors in a molecule favors aqueous solvation and tends to make the solute less lipophilic. researchgate.net

Pharmacophore Elucidation and Ligand Design Strategies

Pharmacophore modeling is a crucial step in modern drug discovery that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For octahydro-1H-indole derivatives, this involves determining the key steric and electronic features that enable them to bind to their biological targets.

The design of novel ligands based on the octahydro-1H-indole scaffold often involves using the core structure as a rigid framework to which various functional groups are attached. smolecule.com This approach allows for the systematic exploration of the chemical space around the core to optimize interactions with the target receptor. For example, the octahydro-1H-indole-2-carboxylic acid framework has been used as a proline surrogate to create conformationally constrained peptides, which can lead to enhanced biological activity. nih.gov

Ligand design strategies may also involve bioisosteric replacement, where a part of the molecule is replaced by another with similar physical or chemical properties. This was employed in the development of IAP antagonists, where a proline ring was expanded to a piperazine (B1678402) ring and a fused five-membered ring was introduced to create hydrophobic interactions. researchgate.net

Computational Approaches in SAR Analysis

Computational methods are increasingly used to complement experimental SAR studies. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how structural modifications affect biological activity.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For indole derivatives, QSAR models have been developed to predict their activity for various applications, including as inhibitors of isoprenylcysteine carboxyl methyltransferase (Icmt). researchgate.net These models can help in the design of new, more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts. smolecule.com Docking studies have been used to understand the binding of indole derivatives to various targets, including the enoyl acyl carrier protein reductase in Mycobacterium tuberculosis and the MDM2 protein in cancer cells. nih.govtandfonline.com These computational insights can guide the rational design of new inhibitors with improved affinity and selectivity. For instance, docking studies helped to rationalize the binding interactions of spirooxindole derivatives with the MDM2 protein. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. While direct DFT studies on 7-methyl-octahydro-1H-indole are not extensively documented, research on related indole (B1671886) derivatives provides a framework for understanding its properties. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For indole derivatives, these calculations help elucidate how substituents, such as a methyl group, influence the electron density distribution across the molecule. In the case of this compound, the methyl group at the C7 position is expected to act as an electron-donating group, subtly altering the electronic properties of the fused ring system compared to the unsubstituted octahydroindole.

Studies on compounds like 1-methyl-indole in the context of hydrogen storage have utilized DFT to calculate reaction energetics and identify stable intermediates, demonstrating the utility of this approach in predicting reactivity. mdpi.com For this compound, DFT could similarly be used to predict sites susceptible to electrophilic or nucleophilic attack and to understand the mechanisms of potential chemical transformations.

Molecular Docking and Dynamics Simulations for Target Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein, and to assess the stability of the resulting complex. The indole scaffold is a common feature in many biologically active compounds, and docking studies are frequently performed on its derivatives to explore potential therapeutic applications. nih.govnih.govmdpi.com

Although specific molecular docking studies for this compound are not prominent in the literature, the principles can be readily applied. A docking simulation would involve placing the 3D structure of this compound into the binding site of a target protein to predict its binding orientation and affinity. The position of the methyl group at C7, along with the stereochemistry of the ring fusion, would be critical factors influencing its fit and interaction with amino acid residues in the binding pocket.

Following docking, MD simulations can be used to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). For example, studies on other indole derivatives have used these methods to identify potential inhibitors for targets like protein kinases or enzymes involved in viral replication. nih.govderpharmachemica.com

Conformational Analysis and Energy Landscape Mapping

The this compound molecule possesses significant conformational flexibility due to its saturated bicyclic structure, which consists of a fused cyclohexane (B81311) and a pyrrolidine (B122466) ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

Quantum mechanical calculations can map the potential energy surface, revealing the relative energies of different conformers and the transition states that connect them. Studies on related bicyclic systems have shown that the presence of solvents can also significantly influence conformational preferences, with different conformers being favored in the gas phase versus in an aqueous solution. nih.gov

FeatureDescriptionImplication for this compound
Ring System Fused cyclohexane and pyrrolidine rings.Can exist in cis and trans diastereomers, each with a unique set of stable conformations.
Cyclohexane Ring Can adopt chair, twist-boat, and boat conformations.The chair form is generally the most stable.
Methyl Substituent Located at the C7 position.Can be in an axial or equatorial orientation. The equatorial position is typically lower in energy to avoid steric strain.
Energy Landscape Describes the relative energies of all possible conformations.Computational mapping can identify the global minimum energy conformer and the energy barriers to conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. mdpi.com QSAR studies are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. neliti.comresearchgate.net

For indole derivatives, QSAR models have been developed for a wide range of biological activities, including anticancer, antimicrobial, and nematicidal effects. neliti.comnih.gov These models rely on calculating molecular descriptors that quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: Related to the distribution of electrons (e.g., dipole moment, HOMO/LUMO energies).

Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).

Topological Descriptors: Related to the connectivity of atoms in the molecule.

Hydrophobic Descriptors: Related to the molecule's solubility (e.g., LogP).

While a specific QSAR model for this compound has not been reported, its descriptors could be calculated and used in existing models for related indole compounds to predict its potential activity. The addition of the methyl group at the C7 position would influence all categories of descriptors compared to the unsubstituted parent compound, thereby altering any predicted biological activity.

Thermodynamic Analyses of Chemical Transformations (e.g., Hydrogen Storage)

Methylated indoles have been identified as promising candidates for Liquid Organic Hydrogen Carriers (LOHCs), which involve the reversible hydrogenation and dehydrogenation of organic molecules to store and transport hydrogen. mdpi.comresearchgate.net Extensive thermodynamic analyses have been performed on the 1-methyl-indole / octahydro-1-methyl-indole system, providing valuable data that can serve as a close proxy for the 7-methyl isomer. mdpi.comhbku.edu.qa

Reaction Step (1-Methyl-Indole System)TransformationTypical Reaction Enthalpy (ΔH)
Step 1 Hydrogenation of the C2=C3 double bond in the pyrrole (B145914) ring.-41.7 kJ/mol mdpi.com
Step 2 Hydrogenation of the benzene (B151609) ring.~ -58 to -61.5 kJ/mol per H₂ molecule mdpi.commdpi.com
Overall Dehydrogenation Octahydro-1-methyl-indole → 1-Methyl-indole + 4H₂~ +55.6 kJ/mol of H₂ hbku.edu.qa

Biosynthetic Pathways and Natural Occurrence

Tryptophan Degradation as a Precursor to Indole (B1671886) Derivatives

The biogenetic origin of all indole alkaloids is the essential amino acid L-tryptophan. youtube.com In living organisms, tryptophan is metabolized through several major pathways, each yielding a variety of bioactive molecules. mdpi.com The three primary routes for tryptophan catabolism are the kynurenine pathway, the serotonin (B10506) pathway, and the indole pathway. mdpi.comyoutube.commdpi.com

While the kynurenine and serotonin pathways are significant, the direct conversion of tryptophan is crucial for forming many indole derivatives. researchgate.netresearchgate.net Gut microbiota, for instance, can metabolize tryptophan into indole and other derivatives. youtube.comresearchgate.net For the biosynthesis of most complex indole alkaloids, a key initial step is the decarboxylation of tryptophan to form tryptamine (B22526). youtube.comnih.gov This tryptamine molecule then serves as a fundamental building block, undergoing further enzymatic reactions, such as condensation with other precursors, to generate the vast diversity of indole alkaloids found in nature. youtube.comnih.gov

Major Tryptophan Metabolic Pathways

Pathway Key Enzymes/Processes Primary Outputs Relevance
Kynurenine Pathway Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) youtube.commdpi.com Kynurenine, Kynurenic Acid, Quinolinic Acid researchgate.net Major route of tryptophan degradation, involved in immunity and neurotransmission. mdpi.com
Serotonin Pathway Tryptophan hydroxylase, Decarboxylase researchgate.net Serotonin, Melatonin youtube.commdpi.com Produces key neurotransmitters and hormones.

| Indole Pathway | Microbial Tryptophanase researchgate.net | Tryptamine, Indole, Indole Acetate (B1210297) mdpi.comresearchgate.net | Direct formation of the indole core structure and key alkaloid precursors like tryptamine. youtube.comnih.gov |

Natural Product Isolation and Structural Elucidation of Octahydro-1H-Indole Alkaloids

Octahydro-1H-indole alkaloids represent a class of natural products that have been isolated from various natural sources, particularly plants. The process of isolating these compounds is often labor-intensive and involves advanced analytical techniques to identify and characterize their precise chemical structures. nih.gov

The isolation and purification of these alkaloids typically rely on chromatographic methods. nih.gov Once a pure compound is obtained, its structure is determined using a combination of spectroscopic techniques. Methods like 1D and 2D Nuclear Magnetic Resonance (NMR) analysis and mass spectrometry (MS) are indispensable for elucidating the molecular framework and stereochemistry of these complex molecules. nih.govnih.govmdpi.com

For example, studies on plants like Rauvolfia serpentina and Geissospermum vellosii have led to the successful isolation and characterization of numerous indole alkaloids. nih.govnih.govresearchgate.net In one instance, a new monoterpenoid indole alkaloid was isolated from a hairy root culture of Rauvolfia serpentina, and its structure was determined by detailed 1D and 2D NMR analyses. nih.govresearchgate.net Similarly, a combination of high-performance counter-current chromatography and electrospray ionization tandem mass spectrometry (ESI-MS/MS) was effectively used to isolate and characterize five distinct indole alkaloids from the stem bark of Geissospermum vellosii. nih.gov

Examples of Indole Alkaloid Isolation and Elucidation

Alkaloid Type Natural Source Isolation Method Structure Elucidation Method
Monoterpenoid Indole Alkaloid Rauvolfia serpentina (hairy root culture) nih.govresearchgate.net Not specified 1D and 2D NMR analyses nih.govresearchgate.net
Indole Alkaloids (Five types) Geissospermum vellosii (stem bark) nih.gov High-Performance Counter-Current Chromatography nih.gov ESI-MS/MS, Nuclear Magnetic Resonance (NMR) nih.gov

Proposed Biosynthetic Routes for Related Fused Bicyclic Indole Alkaloids

The structural diversity of indole alkaloids extends to complex, fused bicyclic systems. The biosynthesis of these intricate structures from simpler indole precursors has been a subject of extensive research. Fungal indole alkaloids bearing a bicyclo[2.2.2]diazaoctane (BCDO) core are a prominent example of such complex molecules. nih.gov

For decades, the formation of the unique BCDO moiety was proposed to occur via an intramolecular [4+2] hetero-Diels-Alder (IMDA) reaction. nih.gov This biosynthetic hypothesis suggests that a precursor molecule undergoes an enzyme-catalyzed cyclization to form the characteristic fused bicyclic ring system. This bio-inspired cascade transformation represents a key step in creating the structural complexity observed in this family of natural products. nih.gov The elucidation of these pathways is often a result of combined efforts in natural product isolation, biosynthetic studies, and biomimetic chemical synthesis, where each field provides insights that inform the others. nih.gov

Applications As Research Tools and Chemical Probes

Octahydro-1H-Indole Scaffolds in Chemical Library Synthesis

The octahydro-1H-indole framework is a privileged scaffold in medicinal chemistry and diversity-oriented synthesis (DOS). DOS aims to create collections of structurally diverse small molecules to probe biological space and discover new therapeutic agents. The rigid, three-dimensional structure of the octahydro-1H-indole core makes it an excellent starting point for generating chemical libraries with a wide range of shapes and functionalities.

The synthesis of these libraries often involves building upon the core scaffold, modifying it through various chemical reactions to introduce diversity. The presence of the nitrogen atom and multiple stereocenters in the octahydro-1H-indole ring system allows for the creation of a large number of distinct compounds from a single precursor. These libraries of indole-based compounds are instrumental in the discovery of new drugs and biological probes. nih.govrsc.org The introduction of a methyl group, as in 7-methyl-octahydro-1H-indole, further expands the accessible chemical space by adding a point of variation that can influence the molecule's steric and electronic properties, potentially leading to improved interactions with biological targets. news-medical.netresearchgate.net

Strategies in diversity-oriented synthesis often focus on creating both scaffold diversity and stereochemical diversity. rsc.orgcam.ac.uk The octahydro-1H-indole skeleton is well-suited for this, as different synthetic routes can lead to various stereoisomers, each with a unique three-dimensional arrangement. By systematically modifying the core and its substituents, chemists can generate extensive libraries of compounds for high-throughput screening, accelerating the process of lead compound identification in drug discovery. nih.govnih.gov

Development of Model Compounds for Mechanistic Investigations

The biosynthesis of complex indole (B1671886) alkaloids, a large class of naturally occurring compounds with significant physiological activities, involves intricate enzymatic reactions. nih.govwikipedia.org Understanding the mechanisms of these reactions is crucial for harnessing them for synthetic purposes. Saturated derivatives like this compound serve as valuable model compounds for these investigations.

By using a simplified, saturated scaffold, researchers can study specific aspects of a reaction mechanism, such as the stereochemical outcome or the role of particular functional groups, without the complications arising from the electronic properties of the aromatic indole ring. For example, the Pictet-Spengler reaction, a key step in the biosynthesis of many indole alkaloids, can be studied using tryptamine (B22526) analogs to understand how substituents on the indole ring influence the reaction's course and stereoselectivity. researchgate.net The saturated ring system of octahydro-1H-indole provides a fixed stereochemical framework that can help elucidate the spatial requirements of enzyme active sites.

Furthermore, mechanistic studies of multicomponent reactions used to assemble complex molecules can benefit from model systems. nih.gov These reactions often involve a cascade of bond-forming events, and understanding the sequence and stereochemistry is essential for controlling the outcome. Using a defined substrate like a this compound derivative can help to probe the mechanism of such complex transformations. nih.gov

Role in Liquid Organic Hydrogen Carrier (LOHC) Systems Research

Liquid Organic Hydrogen Carriers (LOHCs) are emerging as a promising technology for the safe and efficient storage and transportation of hydrogen. arxiv.orgnih.govnih.gov The concept involves the reversible catalytic hydrogenation of an unsaturated organic compound (the hydrogen-lean form) to a saturated one (the hydrogen-rich form). The hydrogen can then be released through a catalytic dehydrogenation reaction when needed.

Studies on methyl-substituted indoles have demonstrated that while single methylation has a modest effect, it can still reduce the dehydrogenation enthalpy. fau.de For instance, the dehydrogenation of methyl-substituted octahydroindoles has been investigated to understand the kinetics and thermodynamics of hydrogen release. nih.govmdpi.com The position of the methyl group can influence the reaction rates and the stability of the intermediates formed during the multi-step dehydrogenation process. nih.gov

Thermodynamic and Performance Data for Indole-Based LOHC Systems
LOHC SystemHydrogen Capacity (wt%)Dehydrogenation Reaction Enthalpy (kJ/mol H₂)Key Findings
Indole / Octahydroindole~6.4%~56-58Promising candidate but with some stability issues. fau.demdpi.com
1-Methylindole / Octahydro-1-methylindole~5.76%~55.6Methylation improves chemical stability in the reactive cycle with minimal change to reaction enthalpy. mdpi.comresearchgate.netmdpi.com
2,3-Dimethylindole / Octahydro-2,3-dimethylindole~5.23%Lowered by ~4.6 kJ/mol H₂ compared to unsubstituted indole.Multiple methylations can significantly lower the dehydrogenation enthalpy. fau.denih.gov

The research into methylated octahydroindoles as LOHCs is part of a broader effort to develop materials that meet the demanding requirements for hydrogen storage, including high gravimetric and volumetric hydrogen density, favorable thermodynamics and kinetics, and long-term stability over many hydrogenation-dehydrogenation cycles. nih.govmdpi.com this compound fits within this research landscape as a representative of a class of compounds with tunable properties for advanced hydrogen storage applications.

Future Research Directions and Challenges

The exploration of 7-methyl-octahydro-1H-indole and its related derivatives is a burgeoning field in medicinal chemistry. While initial studies have revealed their potential, significant research is required to fully harness their therapeutic capabilities. Future investigations will need to address challenges in synthesis, mechanistic understanding, and the identification of new applications, leveraging cutting-edge technologies to drive progress.

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